

# What are the properties of 1-Boc-3-iodomethyl-3-fluoroazetidine?

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## Compound of Interest

Compound Name: 1-Boc-3-iodomethyl-3-fluoroazetidine

Cat. No.: B1529586

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An In-Depth Technical Guide to **1-Boc-3-iodomethyl-3-fluoroazetidine** for Advanced Drug Discovery

## Introduction

**1-Boc-3-iodomethyl-3-fluoroazetidine** (CAS No. 1374657-64-3) is a highly functionalized synthetic building block of significant interest to the medicinal chemistry community.<sup>[1]</sup> Its unique architecture, combining a conformationally restricted azetidine core, a metabolically robust fluorine atom, and a versatile iodomethyl group, offers a powerful tool for introducing novel three-dimensional scaffolds into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of synthetic transformations, making it an ideal intermediate for library synthesis and lead optimization. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its reactivity, and best practices for its application in a research setting.

## Physicochemical and Structural Properties

The core value of **1-Boc-3-iodomethyl-3-fluoroazetidine** lies in the strategic combination of its structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for more common ring systems, imparting conformational rigidity that can enhance binding affinity to biological targets. The fluorine atom at the C3 position is a critical feature; its high electronegativity can modulate the pKa of nearby functionalities, improve metabolic

stability by blocking sites of oxidation, and enhance membrane permeability. The iodomethyl group is an excellent electrophilic handle, primed for nucleophilic substitution reactions.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	1374657-64-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> IFNO <sub>2</sub>	N/A
Molecular Weight	315.12 g/mol	N/A
IUPAC Name	tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate	N/A
Canonical SMILES	<chem>C1C(N(C1)C(=O)OC(C)(C)C)(CI)F</chem>	N/A

Note: Physical properties such as melting point and boiling point are not widely reported in public literature, which is common for specialized, non-crystalline laboratory reagents.

## Synthesis and Mechanism

While specific literature detailing the synthesis of **1-Boc-3-iodomethyl-3-fluoroazetidine** is sparse, a robust and logical pathway can be proposed based on well-established chemical transformations starting from the commercially available precursor, 1-Boc-3-fluoroazetidine-3-methanol. The strategy involves the conversion of the primary alcohol into a superior leaving group, followed by a Finkelstein reaction.

## Step 1: Activation of Hydroxyl Group

1-Boc-3-fluoroazetidine-3-methanol

TsCl, Pyridine  
or Et<sub>3</sub>N, DCM

1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine

## Step 2: Finkelstein Reaction (Halogen Exchange)

1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine

Sodium Iodide (NaI)  
Acetone or DMF1-Boc-3-iodomethyl-3-fluoroazetidine  
(Target Molecule)Base  
(e.g., DIPEA, K<sub>2</sub>CO<sub>3</sub>)Nucleophile  
(R-NH<sub>2</sub>, R-SH, R-OH, etc.)

1-Boc-3-iodomethyl-3-fluoroazetidine

S<sub>N</sub>2 ReactionCoupled Product  
(New C-N, C-S, or C-O bond)[Click to download full resolution via product page](#)

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## References

- 1. 1-Boc-3-iodomethyl-3-fluoroazetidine | 1374657-64-3 [chemicalbook.com]
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